N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide

medicinal chemistry chemical biology drug discovery

This compound stands apart from generic indole-6-carboxamide derivatives. The unique pyrazine-imidazole-ethyl linker creates a distinct three-dimensional pharmacophore, absent in simpler analogs. This scaffold enables exploration of under-represented chemical space for virtual screening and focused library synthesis targeting indole-binding enzymes like mPGES-1. With drug-like computed properties (MW 332.4, XLogP3-AA 0.6), it is an ideal hit compound for early-stage SAR programs. Ensure your research uses the authentic hybrid heterocyclic scaffold, not a structurally less complex substitute.

Molecular Formula C18H16N6O
Molecular Weight 332.367
CAS No. 2097898-95-6
Cat. No. B2599293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide
CAS2097898-95-6
Molecular FormulaC18H16N6O
Molecular Weight332.367
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4
InChIInChI=1S/C18H16N6O/c25-18(14-2-1-13-3-4-20-15(13)11-14)23-8-10-24-9-7-22-17(24)16-12-19-5-6-21-16/h1-7,9,11-12,20H,8,10H2,(H,23,25)
InChIKeyRYIITUMRGXYKNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide (CAS 2097898-95-6): Chemical Identity and Pharmacophore Features


N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide (CAS 2097898-95-6) is a synthetic heterocyclic small molecule (molecular formula C18H16N6O, MW 332.4 g/mol) that incorporates an indole-6-carboxamide core, a pyrazine ring, and an imidazole moiety. The compound is catalogued as a research chemical and screening-library building block, with its physicochemical descriptors (e.g., XLogP3-AA = 0.6, hydrogen-bond donor count 2, acceptor count 4, rotatable bond count 5) computed by PubChem [1]. The indole-6-carboxamide scaffold has been extensively explored for enzyme inhibition, notably microsomal prostaglandin E2 synthase-1 (mPGES-1) [2]. However, the specific pyrazine-imidazole substitution pattern of this compound distinguishes it from previously reported indole-6-carboxamide derivatives.

Why Generic Indole-6-Carboxamide Analogs Cannot Replace N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide


Indole-6-carboxamide derivatives exhibit diverse biological activities that are highly sensitive to the nature and position of substituents on the indole core as well as the amide side chain [1]. The pyrazine-imidazole-ethyl linker in this compound creates a unique three-dimensional pharmacophore that is absent in simpler indole-6-carboxamides (e.g., unsubstituted 1H-indole-6-carboxamide) or in analogs bearing only a pyrazine or only an imidazole. Such structural modifications can profoundly alter hydrogen bonding, π-stacking interactions, and target selectivity. Consequently, generic substitution by structurally less complex indole-6-carboxamide derivatives may result in loss of the specific binding interactions that the pyrazine-imidazole motif could confer. However, it must be noted that no published head-to-head comparative bioactivity data are available to quantify the magnitude of this differentiation at present.

Quantitative Evidence Guide for N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide: Comparative Performance Data


Absence of Publicly Available Comparative Bioactivity Data for N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide

No peer-reviewed studies, patents, or authoritative databases (BindingDB, ChEMBL, PubChem BioAssay) report quantitative bioactivity data (e.g., IC50, Ki, EC50) for N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide against any target. The PubChem entry for this compound lists only computed physicochemical properties; no biological assay results are deposited [1]. A comprehensive search of the patent literature reveals that structurally related indole-6-carboxamide derivatives have been claimed as mPGES-1 inhibitors (e.g., in US20230000821A1), but this specific compound is not exemplified in any issued patent or published application [2]. Therefore, no quantitative differentiation relative to analogs can be established at this time.

medicinal chemistry chemical biology drug discovery

Predicted Physicochemical Profile: Computed Molecular Descriptors for N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide

PubChem computed descriptors provide baseline physicochemical parameters that can be compared with calculated values for public-domain indole-6-carboxamide analogs. The target compound has XLogP3-AA = 0.6, hydrogen-bond donor count 2, acceptor count 4, rotatable bond count 5, and molecular weight 332.4 g/mol [1]. These values place it within classical drug-like space (Lipinski rules). However, no experimentally measured solubility, logD, or permeability data are reported, and no direct comparison with a specific analog under identical conditions is available.

computational chemistry ADME prediction lead optimization

Application Scenarios for N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide Based on Available Evidence


Use as a Chemically Diverse Scaffold in Medicinal Chemistry Fragment-Based or Combinatorial Library Synthesis

The compound serves as a structurally unique building block in the synthesis of focused libraries targeting indole-binding enzymes (e.g., kinases, mPGES-1). Its three distinct heterocyclic elements (indole, imidazole, pyrazine) provide multiple vectors for further derivatization and SAR exploration. Researchers may prioritize this compound when the goal is to access chemical space not represented by simpler indole-6-carboxamides [1].

Computational Docking and Virtual Screening Campaigns for Novel Target Identification

Owing to its drug-like computed properties (MW 332.4, XLogP3-AA 0.6, low rotatable bond count), the compound is suitable as a virtual screening hit for targets possessing defined indole- or purine-binding pockets. Its incorporation into a virtual library allows exploration of pyrazine-imidazole-indole hybrid scaffolds that are underrepresented in commercial compound collections [1].

Internal Reference Compound for Analytical Method Development

The compound can be used as a reference standard for HPLC, LC-MS, or NMR method development in the analysis of indole-carboxamide-containing mixtures. Its exact mass (332.13855916 Da) and defined chromatographic properties (predicted logP) make it a suitable negative control for retention-time mapping in reverse-phase systems. However, users should verify purity independently, as batch-specific purity certificates are required for quantitative analytical work [1].

Quote Request

Request a Quote for N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.